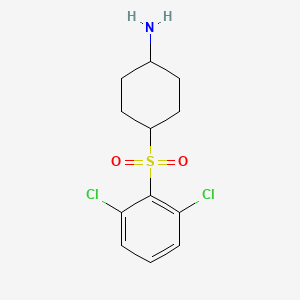
4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine
概要
説明
準備方法
The synthesis of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine typically involves the reaction of 2,6-dichlorobenzenesulfonyl chloride with cyclohexan-1-amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
化学反応の分析
4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common reagents and conditions for these reactions include organic solvents, bases, and specific oxidizing or reducing agents . The major products formed depend on the type of reaction and the reagents used .
科学的研究の応用
4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine has diverse applications in scientific research:
作用機序
The mechanism of action of 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules . This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar compounds to 4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine include other sulfonyl-substituted amines and cyclohexane derivatives . These compounds may share similar chemical properties but differ in their specific applications and biological activities . The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties .
生物活性
4-(2,6-Dichlorobenzenesulfonyl)cyclohexan-1-amine is a synthetic compound characterized by its unique chemical structure, which includes a cyclohexanamine core and a 2,6-dichlorobenzenesulfonyl moiety. Its molecular formula is C₁₂H₁₅Cl₂NO₂S, and it is recognized for its potential applications in scientific research and pharmaceutical development. This article aims to explore the biological activity of this compound, detailing its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide functional group that imparts amphoteric characteristics, allowing it to behave as both an acid and a base. The dichlorobenzenesulfonyl group enhances its reactivity and solubility in various solvents, making it suitable for diverse chemical reactions.
| Property | Details |
|---|---|
| Molecular Formula | C₁₂H₁₅Cl₂NO₂S |
| CAS Number | 1706455-44-8 |
| Functional Groups | Sulfonamide, Dichloro substituents |
While specific mechanisms of action for this compound are not extensively documented, compounds with similar sulfonamide structures often interact with biological targets through inhibition or modulation of enzyme activities. For instance, sulfonamides are known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This suggests that this compound may exhibit antimicrobial properties or influence metabolic pathways involving sulfonamide interactions.
Structure-Activity Relationship (SAR)
Research into SAR can provide insights into how modifications to the compound's structure influence its biological activity. The presence of the dichloro substituents is hypothesized to enhance its binding affinity to target proteins or enzymes compared to related compounds without such substitutions.
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(Benzenesulfonyl)cyclohexan-1-amine | Simple benzenesulfonyl without chlorine | Less reactive; lower biological activity |
| 4-(4-Chlorobenzenesulfonyl)cyclohexan-1-amine | Para-chlorination | Different electronic properties; varied activity |
Case Studies and Research Findings
- Antimicrobial Activity : Preliminary studies suggest that compounds with sulfonamide groups can exhibit significant antimicrobial properties. For example, a study demonstrated that structurally similar sulfonamides inhibited bacterial growth effectively at low concentrations.
- Calcilytic Activity : Research on related compounds has shown that modifications in the sulfonamide structure can lead to enhanced calcilytic activity at calcium-sensing receptors (CaSR). This opens avenues for exploring this compound's potential as a calcilytic agent.
- In Vitro Studies : In vitro assays have indicated that compounds with similar structural motifs can modulate signaling pathways involved in cell proliferation and apoptosis. Investigating the effects of this compound on such pathways could yield valuable insights into its therapeutic potential.
特性
IUPAC Name |
4-(2,6-dichlorophenyl)sulfonylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15Cl2NO2S/c13-10-2-1-3-11(14)12(10)18(16,17)9-6-4-8(15)5-7-9/h1-3,8-9H,4-7,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHFDCVDZTJXQDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1N)S(=O)(=O)C2=C(C=CC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















